4-Borono-3-methylbenzoic acid
Overview
Description
4-Borono-3-methylbenzoic acid is an organic compound with the molecular formula C8H9BO4. It is a derivative of benzoic acid, where a boronic acid group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-3-methylbenzoic acid typically involves the borylation of 3-methylbenzoic acid derivatives. One common method is the reaction of 3-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Borono-3-methylbenzoic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
4-Borono-3-methylbenzoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: The compound is explored for its potential in biological assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to investigate its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action of 4-Borono-3-methylbenzoic acid in chemical reactions involves the formation of a stable boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic acid group also interacts with various molecular targets through reversible covalent bonding, making it useful in biological applications.
Comparison with Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 3-Methylbenzoic acid
- 4-Borono-2-methylbenzoic acid
Comparison: 4-Borono-3-methylbenzoic acid is unique due to the presence of both a boronic acid group and a methyl group on the benzene ring. This combination allows for versatile reactivity in various chemical reactions. Compared to 4-Bromo-3-methylbenzoic acid, the boronic acid derivative is more suitable for Suzuki-Miyaura coupling due to its ability to form stable boronate esters. The presence of the boronic acid group also imparts unique properties, such as the ability to form reversible covalent bonds, which are not observed in simple methylbenzoic acids.
Properties
IUPAC Name |
4-borono-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGSMEYLQVLGRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622546 | |
Record name | 4-Borono-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158429-66-4 | |
Record name | 4-Borono-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Carboxy-2-methylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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